
Silychristin
概要
説明
準備方法
化学反応の分析
Silychristin and its Derivatives
This compound has antioxidant properties, and its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is nearly 14 times higher than that of silybin and approximately 1.5 times lower than that of its oxidized derivative 2,3-dehydrosilybin .
This compound can be used to create several derivatives :
- 2,3-Dehydrothis compound A Synthesized by oxidation of this compound with gaseous oxygen in DMSO in the presence of triethylamine .
- Anhydrothis compound Prepared from this compound by reflux in HCl/EtOH .
- Isothis compound Isolated from silymarin by chromatography on an ASAHIPAK GS-310 20f column .
This compound Metabolism
As a polyphenol, this compound is subject to first-pass metabolism, primarily involving conjugation . In vivo and in vitro studies have explored this compound metabolism, including sulfation by aryl sulfotransferase (AST) .
This compound and Multidrug Resistance
This compound A and 2,3-dehydrothis compound A can modulate multidrug resistance by direct inhibition of P-glycoprotein (P-gp). In contrast, anhydrothis compound and isothis compound modulate multidrug resistance by downregulating the expression of transmembrane efflux pumps .
科学的研究の応用
Silicristin has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and its ability to modulate multidrug resistance . In biology and medicine, silicristin is known for its hepatoprotective effects, protecting liver cells against toxins and promoting liver regeneration . It also exhibits anti-inflammatory properties and has been studied for its potential to inhibit the growth of cancer cells . In the pharmaceutical industry, silicristin is used as a constituent of dietary supplements for improving liver functions .
作用機序
シリクリスティンの作用機序には、抗酸化作用が含まれます。シリクリスティンは、脂質過酸化を誘発するフリーラジカルのスカベンジャーとして作用します . また、グルタチオンとスーパーオキシドジスムターゼに関連する酵素系にも影響を与えます . シリクリスティンは、細胞膜を安定化させ、透過性を調節し、肝毒性物質が肝細胞に入るのを防ぎます . さらに、リボソームRNAの合成を促進し、肝臓の再生を促進し、星状肝細胞の筋線維芽細胞への変換を抑制することで、肝硬変を防ぎます .
類似化合物の比較
シリクリスティンは、シリビンのような、シリマリンに見られる他のフラボノリグナンとしばしば比較されます . これらの化合物はすべて、抗酸化作用と肝保護作用を示しますが、シリクリスティンは、MCT8膜透過トランスポーターの強力な阻害という点で独特です。このトランスポーターは、細胞への甲状腺ホルモンの取り込みを阻害します . これにより、シリクリスティンは、他の類似化合物とは異なる、強力で選択的な阻害剤となります .
類似化合物との比較
Silicristin is often compared with other flavonolignans found in silymarin, such as silybin, isosilybin, and silydianin . While all these compounds exhibit antioxidant and hepatoprotective properties, silicristin is unique in its potent inhibition of the MCT8 transmembrane transporter, which blocks the uptake of thyroid hormones into cells . This makes silicristin a powerful and selective inhibitor, distinguishing it from other similar compounds .
生物活性
Silychristin, a flavonolignan predominantly found in the seeds of Silybum marianum (milk thistle), has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activities of this compound, supported by recent research findings and data tables.
This compound is one of the key components of silymarin, which consists of several flavonolignans. Its chemical structure features a distinctive oxeran ring that is crucial for its biological activity. The compound can exist in various forms, including its derivatives such as 2,3-dehydrothis compound and anhydrothis compound.
Antioxidant Activity
This compound exhibits potent antioxidant properties. Various studies have employed assays such as the Folin-Ciocalteu reduction, DPPH (2,2-diphenyl-1-picrylhydrazyl), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging to evaluate its efficacy.
Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
---|---|---|
This compound | 4.5 | 5.0 |
2,3-Dehydrothis compound | 3.0 | 3.5 |
Anhydrothis compound | 6.0 | 7.0 |
Research indicates that this compound and its derivatives are more effective antioxidants than silybin, another prominent component of silymarin .
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity. In vitro studies show that it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages and collagenase activity more effectively than standard inhibitors . This suggests potential applications in treating inflammatory diseases and as an ingredient in cosmeceuticals.
Modulation of Multidrug Resistance
One of the notable findings regarding this compound is its ability to modulate multidrug resistance (MDR) in cancer cells. It has been shown to inhibit P-glycoprotein (P-gp), a critical efflux pump associated with drug resistance in cancer therapy. The inhibition occurs in a concentration-dependent manner, making this compound a candidate for reversing doxorubicin resistance in ovarian carcinoma cells .
Antidiabetic Properties
This compound exhibits potential antidiabetic effects by inhibiting α-glucosidase activity, which may help manage blood glucose levels in type II diabetes mellitus . Additionally, it has been reported to enhance insulin secretion and decrease glucose content in diabetic rat models.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through oxidative stress mechanisms and modulation of signaling pathways associated with cell survival . The compound's low cytotoxicity towards normal cells enhances its appeal as a therapeutic agent.
Case Studies and Clinical Research
- Case Study on Insulin Secretion : In a study involving diabetic rats, administration of this compound resulted in a significant increase in insulin levels and a corresponding decrease in blood glucose levels compared to control groups .
- Clinical Trials on Cancer : Preliminary clinical trials have indicated that patients receiving silymarin extracts containing this compound showed improved liver function markers and reduced side effects from chemotherapy treatments .
特性
IUPAC Name |
3,5,7-trihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,22-24,26-30,32H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLIIPOXVWESJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865692 | |
Record name | 3,5,7-Trihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Silicristin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033953 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33889-69-9 | |
Record name | Silicristin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033953 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174 - 176 °C | |
Record name | Silicristin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033953 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of silychristin?
A1: this compound is a flavonolignan composed of a taxifolin moiety linked to a phenylpropanoid unit (coniferyl alcohol). It exists as two diastereomers, this compound A and this compound B, differing in the configuration at the stereocenter connecting the two moieties. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C25H22O10 and a molecular weight of 482.44 g/mol. []
Q3: How can this compound be identified and quantified?
A3: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) are common techniques for this compound analysis. [, , ] These methods allow separation and quantification of this compound and its isomers from other silymarin components.
Q4: What is the solubility of this compound?
A4: this compound, like other flavonolignans, exhibits limited water solubility, contributing to its low bioavailability. [, ]
Q5: What are the main biological activities of this compound?
A5: this compound displays a wide range of biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and anticancer effects. [, , , , , ]
Q6: How does this compound exert its antioxidant effects?
A6: this compound acts as a potent antioxidant, primarily through radical scavenging mechanisms. It effectively scavenges free radicals like DPPH and ABTS, and inhibits lipid peroxidation. [, , ] Its antioxidant capacity is attributed to the presence of phenolic hydroxyl groups in its structure. []
Q7: How does this compound compare to other silymarin components in terms of antioxidant activity?
A7: this compound exhibits significantly stronger antioxidant properties than silybin, the most abundant flavonolignan in silymarin. [] Studies using Folin-Ciocalteau, DPPH, and ABTS assays revealed this compound's antioxidant activity to be 1-2 orders of magnitude higher than silybin. []
Q8: Does this compound influence the Nrf2 signaling pathway?
A8: Yes, this compound and its derivatives have been identified as potential Nrf2 bioactivators. [] Nrf2 is a transcription factor that regulates antioxidant and cytoprotective gene expression.
Q9: What is the role of this compound in inflammation?
A9: this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-6, IL-8, and VEGF. [, ]
Q10: Does this compound interact with blood platelets?
A10: Research suggests that this compound can inhibit ADP-induced platelet aggregation, adhesion to fibrinogen, and PF-4 secretion. [] This effect is attributed to its inhibitory activity against the P2Y12 receptor, a key player in platelet activation. []
Q11: Does this compound affect blood vessels?
A11: this compound, particularly its sulfated metabolite this compound-19-O-sulfate, exhibits vasorelaxant effects in isolated rat aorta. [] This suggests a potential role in regulating blood pressure.
Q12: What is the impact of this compound on liver health?
A12: this compound contributes to the hepatoprotective properties of silymarin. [, ] It demonstrates protective effects against liver injury induced by toxins and metabolic disorders. [, ]
Q13: Does this compound have anticancer potential?
A13: While more research is needed, preliminary evidence suggests that this compound may possess anticancer properties. [, , ] Studies have explored its effects on prostate cancer cells, with some indicating an inhibitory effect on cell growth. []
Q14: Does this compound inhibit α-amylase?
A14: Recent research has identified this compound derivatives conjugated with dehydrodiconiferyl alcohol as mild inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. [] This finding suggests a potential role for this compound in regulating blood sugar levels.
Q15: How is this compound metabolized in the body?
A15: this compound undergoes phase II metabolism primarily in the liver, leading to the formation of sulfated and glucuronidated conjugates. [, ]
Q16: What is the bioavailability of this compound?
A16: this compound exhibits low bioavailability due to its limited water solubility and extensive first-pass metabolism. [, , ]
Q17: Can the bioavailability of this compound be enhanced?
A17: Strategies to enhance this compound bioavailability include co-administration with bioavailability enhancers like piperine and fulvic acid, as well as the development of novel formulations. [, ]
Q18: What are the potential applications of this compound in drug development?
A18: this compound holds promise for the development of novel therapeutic agents for liver diseases, inflammatory conditions, cardiovascular diseases, and potentially even cancer. [, ] Further research is needed to fully elucidate its mechanisms of action, optimize its bioavailability, and evaluate its safety and efficacy in clinical trials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。